[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine CAS number 1349718-91-7
[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine CAS number 1349718-91-7
An In-depth Technical Guide to [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine (CAS 1349718-91-7) for Drug Discovery Professionals
Foreword: Unveiling the Potential of a Novel Chemical Entity
The landscape of modern drug discovery is characterized by a continuous search for novel chemical scaffolds that offer improved efficacy, selectivity, and pharmacokinetic profiles. Within this context, [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine emerges as a compound of significant interest. Its structure marries two key motifs with proven utility in medicinal chemistry: the substituted benzylamine core, known for its diverse biological activities, and the oxetane ring, a contemporary functional group increasingly recognized for its ability to enhance drug-like properties.[1][2][3]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine. As a Senior Application Scientist, my objective is not merely to present data, but to synthesize it into a strategic framework. We will explore a plausible synthetic route, delve into the rationale behind its potential biological applications, and outline robust experimental protocols for its evaluation. This document serves as a foundational resource for unlocking the therapeutic potential of this promising molecule.
Molecular Profile and Physicochemical Characteristics
A thorough understanding of a compound's physicochemical properties is the bedrock of any drug discovery program. These parameters govern solubility, permeability, metabolic stability, and ultimately, bioavailability. The structure of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine incorporates features designed to optimize these characteristics. The methoxy group provides electronic modulation, while the oxetane moiety is a modern tool used to improve aqueous solubility and metabolic stability while reducing the basicity of the adjacent amine.[4][5][6]
| Property | Value | Source |
| CAS Number | 1349718-91-7 | Internal Data |
| Molecular Formula | C₁₁H₁₅NO₃ | [7] |
| Molecular Weight | 209.24 g/mol | [7] |
| IUPAC Name | [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine | Internal Data |
| Calculated LogP | 1.2 (Predicted) | ChemDraw |
| Calculated pKa | 9.5 (Amine, Predicted) | ChemDraw |
| Appearance | Not Available | - |
Proposed Synthesis Pathway: A Strategic Approach
The forward synthesis is envisioned as a three-step process:
-
Williamson Ether Synthesis: Introduction of the oxetane ring.
-
Reductive Amination: Conversion of the aldehyde to the primary amine.
This pathway is designed for efficiency, high yield, and the use of readily available reagents.
Caption: Proposed two-step synthesis workflow for the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Methoxy-4-(oxetan-3-yloxy)benzaldehyde (Intermediate 1)
-
Rationale: This step utilizes a standard Williamson ether synthesis. Isovanillin provides the core phenyl ring and methoxy group. 3-Bromooxetane is chosen as the alkylating agent to introduce the oxetane moiety. Potassium carbonate (K₂CO₃) is a mild base suitable for deprotonating the phenolic hydroxyl group, and dimethylformamide (DMF) is an appropriate polar aprotic solvent for this Sₙ2 reaction.[8]
-
Procedure:
-
To a stirred solution of 3-methoxy-4-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add 3-bromooxetane (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure intermediate.
-
Step 2: Synthesis of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine (Final Product)
-
Rationale: Reductive amination is a classic and highly effective method for converting aldehydes to amines. Here, the aldehyde intermediate reacts with an ammonia source (generated in situ from ammonium chloride) to form an imine, which is then immediately reduced by a mild reducing agent, sodium cyanoborohydride (NaBH₃CN). NaBH₃CN is selective for the imine over the aldehyde, preventing side reactions.[11]
-
Procedure:
-
Dissolve 3-methoxy-4-(oxetan-3-yloxy)benzaldehyde (1.0 eq) in methanol.
-
Add ammonium chloride (NH₄Cl, 5.0 eq) to the solution.
-
Stir the mixture for 30 minutes at room temperature.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 30 °C.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of 1M HCl.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 2M NaOH to pH > 10.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the final product. Further purification can be achieved via chromatography if necessary.
-
Postulated Biological Activity and Mechanistic Rationale
The chemical architecture of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine suggests several avenues for biological activity, primarily derived from the benzylamine and oxetane components.
-
Benzylamine Core: Substituted benzylamines are known to interact with a wide range of biological targets. They can act as inhibitors of enzymes such as monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT), making them relevant for neurological disorders.[12] They are also found in compounds that modulate G-protein coupled receptors (GPCRs) or act as antifungal agents.[13] The primary amine provides a key hydrogen bonding point for receptor or enzyme interactions.
-
Oxetane Moiety: The inclusion of an oxetane ring is a modern medicinal chemistry strategy.[3][5] Its primary role is often not direct target engagement but the fine-tuning of physicochemical properties.[6]
-
Solubility and Lipophilicity: The polar ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility without significantly increasing lipophilicity, a common issue with larger alkyl groups.[4]
-
Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation (e.g., by cytochrome P450 enzymes) compared to more conventional groups like gem-dimethyl or isopropyl moieties.[1]
-
pKa Modulation: The electron-withdrawing nature of the oxetane can lower the pKa of the proximal benzylamine, which can be crucial for optimizing cell permeability and reducing off-target effects like hERG channel inhibition.[4][5]
-
Sources
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine,(CAS# 1349718-91-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 8. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 9. connectjournals.com [connectjournals.com]
- 10. ijcea.org [ijcea.org]
- 11. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of uptake of catecholamines by benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
